molecular formula C7H2BrCl2FO3S B13197044 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No.: B13197044
M. Wt: 335.96 g/mol
InChI Key: ZYAHNQDTAHFZQY-UHFFFAOYSA-N
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Description

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 1602833-39-5) is a high-value, multifunctional synthetic building block designed for advanced pharmaceutical and chemical research . Its molecular structure features two highly reactive chloride sites, a benzoyl chloride and a sulfonyl chloride, alongside bromo and fluoro substituents . This unique arrangement allows the compound to undergo sequential and selective reactions, making it an essential precursor in the synthesis of complex molecules, particularly in the development of chlorine-containing heterocyclic compounds . Chlorine atoms play a critical role in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates; over 250 FDA-approved drugs contain chlorine . This compound is especially valuable for constructing potential inhibitors and therapeutic agents for a range of diseases . As a key intermediate, it is handled strictly in controlled laboratory environments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C7H2BrCl2FO3S

Molecular Weight

335.96 g/mol

IUPAC Name

4-bromo-5-chlorosulfonyl-2-fluorobenzoyl chloride

InChI

InChI=1S/C7H2BrCl2FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H

InChI Key

ZYAHNQDTAHFZQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps from Literature and Patents

Chlorosulfonation and Subsequent Chlorination
  • The chlorosulfonyl group is introduced by reacting a suitably substituted fluorobenzene derivative with chlorosulfonic acid or sulfuryl chloride at controlled temperatures, typically below 100 °C, to avoid polysubstitution or decomposition.
  • For example, the chlorosulfonylation of 2-fluorobromobenzene derivatives yields 4-bromo-5-(chlorosulfonyl)-2-fluorobenzene intermediates, which can then be further functionalized.
Conversion to Benzoyl Chloride
  • The carboxylic acid or aldehyde precursor is converted to the benzoyl chloride using thionyl chloride (SOCl2) often catalyzed by a small amount of dimethylformamide (DMF) to accelerate the reaction.
  • Typical conditions involve refluxing the acid with excess SOCl2 for 2–4 hours, followed by removal of excess SOCl2 under reduced pressure to obtain the benzoyl chloride intermediate with high purity and yield (up to 99%).
Alternative Synthetic Routes
  • Chlorination of benzaldehyde derivatives under UV light with chlorine gas in the presence of azo initiators has been reported to efficiently produce fluorobenzoyl chlorides, which can be further functionalized.
  • Hydrolysis of trichloromethyl intermediates under catalysis by iron(III) chloride and zinc chloride composite catalysts leads to benzoyl chlorides with high yield and purity.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Purity
1. Chlorosulfonation Chlorosulfonic acid or SO2Cl2, 50–80 °C Introduction of chlorosulfonyl group on 4-bromo-2-fluorobenzene High regioselectivity
2. Carboxylation (if needed) Appropriate oxidation or carboxylation of aldehyde or aromatic ring Formation of carboxylic acid precursor Moderate to high yield
3. Conversion to Benzoyl Chloride Thionyl chloride (SOCl2), catalytic DMF, reflux 2–4 h Conversion of acid to acid chloride Up to 99% yield, >99% purity
4. Bromination (if not pre-brominated) Bromine or NBS, radical initiator, 40–80 °C Selective bromination at 4-position Controlled substitution, high selectivity
5. Purification Vacuum distillation or recrystallization Removal of impurities and by-products Purity >99%

Analytical Data and Reaction Monitoring

Reaction Step Conversion (%) Selectivity (%) Yield (%) Notes
Chlorination of fluorobenzaldehyde 89–99 74–99 95–99 Monitored by GC
Hydrolysis to benzoyl chloride >95 >95 96–99 Catalyzed by FeCl3/ZnCl2 composite
Bromination High High Controlled Radical initiator used

Summary of Key Preparation Insights

  • The preparation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is best achieved by stepwise functionalization starting from fluorobenzene derivatives.
  • Chlorosulfonation is performed under controlled acidic conditions to install the chlorosulfonyl group selectively.
  • Conversion of carboxylic acids to benzoyl chlorides is efficiently done using thionyl chloride with catalytic DMF under reflux.
  • Bromination requires controlled radical or electrophilic conditions to avoid polybromination or side reactions.
  • Reaction monitoring by GC and HPLC ensures high purity and yield, essential for industrial applications.
  • The use of composite catalysts (FeCl3 and ZnCl2) in hydrolysis steps improves efficiency and selectivity.
  • Ultraviolet light-initiated chlorination and catalytic hydrolysis methods reduce reaction time and improve yields, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Oxidation Reactions: The increase in the oxidation state of the compound.

    Reduction Reactions: The decrease in the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₇H₂BrCl₂FO₃S
  • Molecular Weight : 335.96 g/mol
  • CAS No.: 2091598-92-2
  • Key Functional Groups : Benzoyl chloride (C₆H₄COCl), chlorosulfonyl (-SO₂Cl), bromo (Br), and fluoro (F) substituents.

Properties :

  • Reactivity : Highly reactive due to dual electrophilic sites (benzoyl chloride and sulfonyl chloride) .
  • Hazards : Corrosive (H314), toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331) .

Comparison with Structurally Similar Compounds

2-Bromo-4-(chlorosulfonyl)benzoyl Chloride

  • Molecular Formula : C₇H₃BrCl₂O₃S
  • CAS No.: Not explicitly provided (Example 4 in ).
  • Key Differences :
    • Substituent Positions: Bromo at position 2, chlorosulfonyl at position 4 (vs. bromo at 4, chlorosulfonyl at 5, and fluoro at 2 in the target compound).
    • Impact : Altered electronic effects and steric hindrance; the fluorine in the target compound enhances electrophilicity at the benzoyl chloride group .
    • Applications : Both are intermediates for sulfonamide/amide synthesis, but the target compound's fluorine enables regioselective reactions in aromatic systems .

4-Bromobenzoyl Chloride

  • Molecular Formula : C₇H₄BrClO
  • CAS No.: 586-75-4 .
  • Key Differences :
    • Simpler structure lacking sulfonyl chloride and fluorine.
    • Reactivity : Single benzoyl chloride group limits functionalization compared to the target compound’s dual reactivity .
    • Safety : Similar hazards (H314) but lower toxicity due to fewer reactive groups .

2-Bromo-5-fluorobenzenesulfonyl Chloride

  • Molecular Formula : C₆H₃BrClFO₂S
  • CAS No.: 771-67-5 .
  • Key Differences :
    • Contains sulfonyl chloride but lacks benzoyl chloride.
    • Applications : Primarily used for sulfonamide synthesis, whereas the target compound can form both sulfonamides and benzamides .

5-(Chlorosulfonyl)salicylic Acid

  • Molecular Formula : C₇H₅ClO₅S
  • CAS No.: 17243-13-9 .
  • Key Differences :
    • Carboxylic acid replaces benzoyl chloride, reducing acylating capability.
    • Utility : More suited for acidic environments, whereas the target compound is ideal for nucleophilic substitutions .

Research Findings and Trends

  • Pharmaceutical Relevance : Dual-reactive groups are exploited in multi-step syntheses of kinase inhibitors and anti-inflammatory agents (e.g., analogs of Sivelestat) .
  • Safety Considerations : Despite higher hazards compared to simpler analogs, its utility in high-value syntheses justifies controlled use .

Biological Activity

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride features a complex structure that includes:

  • Bromine (Br) at the 4-position
  • Chlorosulfonyl (SO2Cl) group at the 5-position
  • Fluorine (F) at the 2-position of the benzene ring

This unique arrangement contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves several steps, primarily focusing on the introduction of the chlorosulfonyl group and the bromine atom. The general synthetic route can be summarized as follows:

  • Starting Material : Begin with 2-fluorobenzoic acid.
  • Bromination : Introduce bromine at the 4-position using brominating agents.
  • Chlorosulfonation : React with chlorosulfonic acid to add the chlorosulfonyl group.

This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

Biological Activity

The biological activity of 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has been investigated in various studies, focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 16 µM for some derivatives . While specific data for 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is limited, its structural similarities suggest potential efficacy.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Studies have shown that related compounds can inhibit viral replication in cell culture systems, particularly those targeting hepatitis B virus (HBV) capsid assembly . The introduction of halogenated groups often enhances binding affinity to viral proteins, which may translate to improved antiviral activity.

Case Studies and Research Findings

Several studies have highlighted the importance of substituent effects on biological activity:

  • Structure-Activity Relationship (SAR) : Research on related compounds indicates that the presence of halogens like bromine and fluorine can significantly enhance biological activity by improving lipophilicity and binding interactions with biological targets.
  • Cell Viability Assays : In vitro assays assessing cytotoxicity alongside antimicrobial activity provide insights into the selective toxicity of these compounds. For example, EC50 values (the concentration required to achieve a half-maximal effect) are crucial for evaluating therapeutic potential .
  • Computational Studies : Molecular docking studies have been employed to predict how 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride interacts with specific enzymes or receptors. These studies help elucidate mechanisms of action and guide further modifications for enhanced efficacy.

Data Table: Biological Activity Overview

Compound NameMIC (µM)EC50 (µM)Selective Index
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chlorideTBDTBDTBD
Fluoroaryl compound MA-115616TBDTBD
NVR 3-778TBD0.83>10

Note: TBD = To Be Determined; values are indicative based on related compounds.

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